ADAM33 Recombinant Enzyme IC50: Direct Comparison with Patent Examples
In a standardized 10-point, 3-fold serial dilution ADAM33 inhibition assay (pH 7.4, 10 mM DMSO stock), 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(6-methylpyridin-2-yl)benzamide (US8772478, 2) yields an IC50 of 298 nM [1]. In the same assay system, comparator US8772478, 1 (compound lacking the tetrahydrofuran moiety) exhibits an IC50 of 181 nM, while US8772478, 7 achieves 147 nM, and the most potent analog US8772478, 14 reaches 24 nM [1]. The 298 nM IC50 places this compound in the mid-range of the patent series, providing a defined potency window distinct from both the most potent and weakest analogs.
| Evidence Dimension | ADAM33 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 298 nM |
| Comparator Or Baseline | US8772478, 1 (181 nM); US8772478, 7 (147 nM); US8772478, 14 (24 nM); US8772478, 5 (249 nM); US8772478, 6 (328 nM); US8772478, 9 (469 nM) |
| Quantified Difference | Target compound is 1.65-fold less potent than US8772478,1; 12.4-fold less potent than US8772478,14; 1.57-fold more potent than US8772478,9 |
| Conditions | Recombinant ADAM33 enzyme, pH 7.4, 10-point 3-fold serial dilution from 10 mM DMSO stock |
Why This Matters
The quantified potency window allows researchers to select this compound when mid-range ADAM33 inhibition is preferred over complete target suppression, e.g., in partial inhibition studies or when combined with other agents.
- [1] BindingDB PrimarySearch_ki, Target ADAM33 (UniProt Q9BZ11), affinity data for BDBM125918 (US8772478, 2). View Source
